molecular formula C19H19N3O3 B2750192 N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-3,5-dimethylbenzamide CAS No. 946211-89-8

N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-3,5-dimethylbenzamide

Cat. No.: B2750192
CAS No.: 946211-89-8
M. Wt: 337.379
InChI Key: AKFWJRRQGFBKJY-UHFFFAOYSA-N
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Description

N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-3,5-dimethylbenzamide is a complex organic compound that features a furan ring, a pyridazine ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-3,5-dimethylbenzamide typically involves multiple steps. One common approach starts with the preparation of the furan and pyridazine intermediates, followed by their coupling and subsequent functionalization to introduce the benzamide group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may also include purification steps such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-3,5-dimethylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan carboxylic acids, while reduction of the pyridazine ring can produce dihydropyridazine derivatives .

Scientific Research Applications

N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-3,5-dimethylbenzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-3,5-dimethylbenzamide is unique due to its combination of furan, pyridazine, and benzamide moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

IUPAC Name

N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-13-10-14(2)12-15(11-13)19(24)20-7-8-22-18(23)6-5-16(21-22)17-4-3-9-25-17/h3-6,9-12H,7-8H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKFWJRRQGFBKJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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